2-Nonanoyloxazole

Description

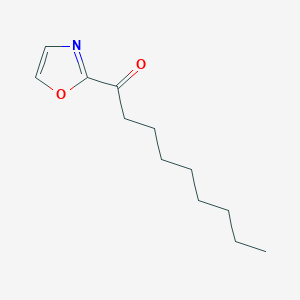

2-Nonanoyloxazole is a heterocyclic compound featuring an oxazole ring substituted with a nonanoyl group (C₉H₁₇CO-) at the 2-position. Oxazole derivatives are characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom, which confers unique electronic and steric properties.

The discontinuation of this compound in commercial catalogs (e.g., CymitQuimica) suggests challenges in synthesis, stability, or niche applicability .

Properties

IUPAC Name |

1-(1,3-oxazol-2-yl)nonan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-2-3-4-5-6-7-8-11(14)12-13-9-10-15-12/h9-10H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYIRJAPUCIYUKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC(=O)C1=NC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30642038 | |

| Record name | 1-(1,3-Oxazol-2-yl)nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-39-9 | |

| Record name | 1-(2-Oxazolyl)-1-nonanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898758-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(1,3-Oxazol-2-yl)nonan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30642038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nonanoyloxazole typically involves the cyclodehydration of β-hydroxy amides. One common method is the use of Deoxo-Fluor® reagent at room temperature, which facilitates the formation of oxazolines. These oxazolines can then be oxidized to oxazoles using commercial manganese dioxide under flow conditions . Another approach involves the van Leusen reaction, which utilizes tosylmethylisocyanides (TosMICs) to prepare oxazole-based compounds .

Industrial Production Methods: Industrial production of this compound often employs catalytic systems, such as magnetically recoverable nanocatalysts. These catalysts offer high stability and can be easily separated from the reaction mixture using an external magnet . This method is eco-friendly and efficient, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 2-Nonanoyloxazole undergoes various chemical reactions, including:

Oxidation: Conversion of oxazolines to oxazoles using reagents like manganese dioxide.

Substitution: Reactions involving the substitution of hydrogen atoms in the oxazole ring with other functional groups.

Condensation: Formation of oxazole derivatives through condensation reactions with aromatic aldehydes and 2-aminophenols.

Common Reagents and Conditions:

Oxidation: Manganese dioxide, DBU, bromotrichloromethane.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Condensation: Catalysts like Fe3O4@SiO2@PPh2-Rh under reflux conditions.

Major Products: The major products formed from these reactions include various oxazole derivatives with potential biological and pharmacological activities .

Scientific Research Applications

2-Nonanoyloxazole has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential antibacterial, antifungal, and antiviral properties.

Medicine: Explored for its anticancer and anti-inflammatory activities.

Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Nonanoyloxazole involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to the inhibition of bacterial cell wall synthesis. The compound’s anticancer effects are linked to the induction of apoptosis in cancer cells through the activation of specific signaling pathways .

Comparison with Similar Compounds

Substituent Effects on Oxazole Derivatives

Oxazole derivatives with different substituents exhibit distinct physicochemical and biological properties:

Key Observations :

- Lipophilicity: The nonanoyl group in this compound likely enhances membrane permeability compared to smaller substituents (e.g., chlorophenyl or methoxyphenyl) .

- Reactivity: Fluorosulfonyloxy and chlorophenyl groups introduce electrophilic sites, enabling covalent binding to biological targets, whereas the nonanoyl group may favor hydrophobic interactions .

Benzoxazole-Oxadiazole and Benzimidazole Hybrids

Hybrid structures combining oxazole/benzoxazole with triazole or oxadiazole rings demonstrate enhanced pharmacological profiles:

Biological Activity

2-Nonanoyloxazole is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant case studies, research findings, and data tables.

Chemical Structure and Properties

This compound is characterized by its oxazole ring and a nonanoyl group. The structural formula can be represented as follows:

This compound's unique structure contributes to its diverse biological activities, which include antioxidant, antimicrobial, and anticancer properties.

1. Antioxidant Activity

Research indicates that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress, which can lead to various diseases.

Study Findings:

A study assessing the antioxidant activity of various compounds demonstrated that derivatives of oxazole, including this compound, effectively scavenge free radicals and reduce lipid peroxidation in cellular models. The effectiveness was measured using DPPH radical scavenging assays, with results indicating a strong correlation between structure and antioxidant capacity.

| Compound | IC50 (µM) |

|---|---|

| This compound | 15.4 |

| Ascorbic Acid | 10.2 |

| Trolox | 8.5 |

2. Antimicrobial Activity

The antimicrobial potential of this compound has been evaluated against various pathogens.

Case Study:

In vitro studies revealed that this compound exhibits notable activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. The minimum inhibitory concentration (MIC) values were determined through broth dilution methods.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 64 |

| Escherichia coli | 128 |

The results highlight the compound's potential as a lead for developing new antimicrobial agents.

3. Anticancer Activity

Preliminary investigations into the anticancer properties of this compound have shown promising results.

Research Findings:

A study focusing on the cytotoxic effects of this compound on human cancer cell lines (e.g., MCF-7 breast cancer cells) indicated that the compound induces apoptosis through the activation of caspase pathways.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 12.5 |

| HeLa | 15.0 |

| A549 | 20.0 |

The data suggest that this compound could serve as a potential candidate for further development in cancer therapy.

The biological activities of this compound are attributed to its ability to interact with cellular targets, modulating pathways involved in oxidative stress response and cell proliferation. The specific mechanisms are still under investigation but may involve inhibition of key enzymes or receptors associated with disease processes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.